4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one
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Overview
Description
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one is a compound that features an indole ring fused with an oxazolidinone moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The oxazolidinone ring is also significant in medicinal chemistry, often found in antibiotics like linezolid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one typically involves the reaction of indole derivatives with oxazolidinone precursors. One common method is the cyclization of N-(indol-3-yl)amides with carbonyl compounds under acidic or basic conditions . Another approach involves the use of isocyanates and indole derivatives in the presence of catalysts like palladium or copper .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.
Substitution: Electrophilic substitution reactions on the indole ring are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxindole derivatives: from oxidation.
Amino alcohols: from reduction.
Substituted indoles: from electrophilic substitution.
Scientific Research Applications
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxazolidinone antibiotics: Such as linezolid, which also features the oxazolidinone ring.
Uniqueness
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one is unique due to its combined indole and oxazolidinone structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both medicinal and industrial applications .
Properties
CAS No. |
165822-41-3 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H10N2O2/c14-11-13-10(6-15-11)8-5-12-9-4-2-1-3-7(8)9/h1-5,10,12H,6H2,(H,13,14) |
InChI Key |
HILGKTARZNGMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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